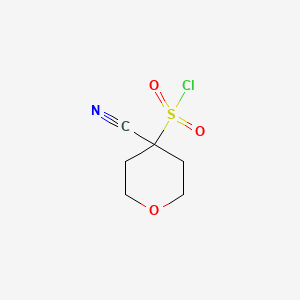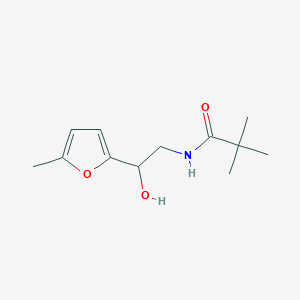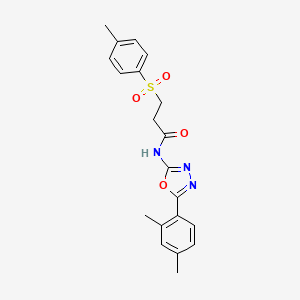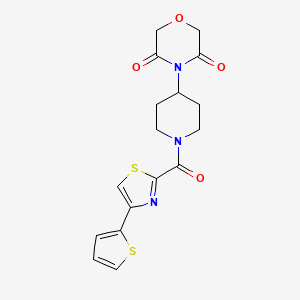
4-Cyanooxane-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanooxane-4-sulfonyl chloride is a chemical compound used in diverse scientific research. Its applications range from the synthesis of pharmaceuticals to the development of advanced materials. It has a molecular weight of 209.65 g/mol .
Synthesis Analysis
Sulfonyl chlorides, such as 4-Cyanooxane-4-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) due to the presence of a good leaving group (Cl) . This reactivity is utilized in the synthesis of complex sulfonamides .Molecular Structure Analysis
The molecular formula of 4-Cyanooxane-4-sulfonyl chloride is C6H8ClNO3S . The InChI code is 1S/C6H8ClNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 .Physical And Chemical Properties Analysis
4-Cyanooxane-4-sulfonyl chloride is a powder . It has a melting point of 93-95°C . The storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen
Nanosized N-Sulfonated Brönsted Acidic Catalysts
A novel nanosized N-sulfonated Brönsted acidic catalyst was developed for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized using various methods including FT-IR, NMR, mass, XRD, TGA, SEM, and AFM, efficiently promoted the synthesis with excellent yields in short reaction times. Its reusability without significant loss of catalytic activity underscores its potential in green chemistry applications (O. Goli-Jolodar et al., 2016).
Oxidation and Deoxygenation Catalysts
Cyanuric chloride has been identified as an effective promoter for the chemoselective oxidation of sulfides to sulfones and the deoxygenation of sulfoxides to sulfides. This showcases the utility of sulfonyl chloride derivatives in selective organic transformations, broadening the scope of their application in synthetic methodologies (K. Bahrami et al., 2011).
Sulfonating Agents for Amine Synthesis
The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride compound was synthesized and utilized as a versatile sulfonating agent for primary and secondary amines, demonstrating excellent yields. This compound facilitates the alkylating of activated amines under Mitsunobu conditions, highlighting its potential as a protective and activating group in amine synthesis (Izumi Sakamoto et al., 2006).
Fluorescence Sensors for Metal Ions
Sulfonato-Salen-type ligands derived from various diamines were synthesized for application as fluorescence sensors for Cu2+ detection in water and living cells. The inclusion of sulfonate groups provides these ligands with stability and solubility in water, without compromising their fluorescence properties. This application underscores the relevance of sulfonyl chloride derivatives in developing sensitive and selective sensors for environmental and biological monitoring (Li Zhou et al., 2012).
Catalytic Radical Sulfonylation
Research into the activation of sulfamoyl and sulfonyl chlorides through Cl-atom abstraction by a silyl radical paved the way for direct access to aliphatic sulfonamides from alkenes. This method demonstrates an innovative approach to sulfonamide synthesis, highlighting the potential of sulfonyl chloride derivatives in medicinal chemistry and late-stage functionalization protocols (Sandrine M. Hell et al., 2019).
Safety And Hazards
4-Cyanooxane-4-sulfonyl chloride is classified as dangerous . It has hazard statements H302, H312, H314, H332, H335, indicating that it is harmful if swallowed or inhaled, and it causes skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-cyanooxane-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXETCQCLREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanooxane-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)



![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2988681.png)

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)